molecular formula C27H36N2O2 B13127141 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone CAS No. 85959-19-9

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone

Cat. No.: B13127141
CAS No.: 85959-19-9
M. Wt: 420.6 g/mol
InChI Key: PYYYAKHJCLDAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone (CAS: 85959-19-9) is a synthetic anthraquinone derivative with branched alkylamino substituents at the 1- and 4-positions of the anthraquinone core. Its molecular formula is C₂₇H₃₆N₂O₂, characterized by a hydrophobic 2-ethylhexyl group and a 3-methylbutyl (isoamyl) chain . These substituents influence its solubility, reactivity, and applications in dyes, pharmaceuticals, or polymer additives.

Properties

CAS No.

85959-19-9

Molecular Formula

C27H36N2O2

Molecular Weight

420.6 g/mol

IUPAC Name

1-(2-ethylhexylamino)-4-(3-methylbutylamino)anthracene-9,10-dione

InChI

InChI=1S/C27H36N2O2/c1-5-7-10-19(6-2)17-29-23-14-13-22(28-16-15-18(3)4)24-25(23)27(31)21-12-9-8-11-20(21)26(24)30/h8-9,11-14,18-19,28-29H,5-7,10,15-17H2,1-4H3

InChI Key

PYYYAKHJCLDAGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone typically involves the reaction of anthraquinone with the corresponding amines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.

Scientific Research Applications

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through pathways that include the generation of reactive oxygen species and the inhibition of specific enzymes. These interactions can lead to various biological effects, including cell death in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties Applications
Target Compound 1-(2-Ethylhexylamino), 4-(3-methylbutylamino) C₂₇H₃₆N₂O₂ High hydrophobicity (cLogP ~5–6), limited water solubility Dyes, potential drug candidates
1-(Butylamino)-4-[(3-methylbutyl)amino]anthraquinone 1-Butylamino, 4-isoamylamino C₂₃H₂₈N₂O₂ Lower hydrophobicity (cLogP ~5.7), 8 rotatable bonds Research intermediates
Mitoxantrone 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino) C₂₂H₂₈N₄O₆ DNA intercalation, hydrophilic Leukemia chemotherapy
Alchemix (ZP281M) Chloroethylamino, dimethylamino C₂₃H₂₈Cl₂N₄O₄ Alkylating agent, topoisomerase II inhibition Resistant ovarian cancer therapy
1-Hydroxy-4-[[4-(nonyloxy)phenyl]amino]anthraquinone 1-Hydroxy, 4-(nonyloxyphenyl)amino C₂₉H₃₃NO₄ Moderate solubility in organic solvents, used in textiles Industrial dyes

Key Observations :

  • Hydrophobicity : The target compound’s 2-ethylhexyl group increases lipophilicity compared to butyl or hydroxyethyl substituents, impacting its bioavailability and dye retention in polymers .
  • Biological Activity : Mitoxantrone and Alchemix exhibit therapeutic efficacy due to polar groups (hydroxy, chloroethyl) enabling DNA interaction, whereas the target compound’s alkyl chains may limit direct biological activity unless functionalized .
  • Polymer Compatibility: Methacrylated anthraquinones (e.g., 1,4-bis(4-methacryloxyethylphenylamino)anthraquinone) have enhanced polymer binding via cross-linking, a feature absent in the target compound .

Pharmacological Potential and Limitations

  • Anticancer Activity: Alchemix’s chloroethyl groups enable covalent DNA cross-linking, evading drug resistance mechanisms like P-glycoprotein efflux.
  • Drug Likeness: In silico studies of 4-substituted 1-aminoanthraquinones suggest primary amino groups enhance drug likeness scores, but bulky alkyl chains (e.g., 2-ethylhexyl) may hinder absorption .

Regulatory and Commercial Considerations

  • Market Use: Hydrophobic anthraquinones like the target compound are niche products, whereas hydroxy- or sulfonated variants dominate textile and cosmetic industries .

Biological Activity

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone, identified by the CAS number 85959-19-9, is a synthetic anthraquinone derivative with potential biological applications. This compound is part of a broader class of anthraquinones known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone is C27H36N2O. The structure features two aminoalkyl substituents that enhance its solubility and potentially its bioactivity. The presence of the anthraquinone core is crucial for its biological interactions.

Antibacterial Activity

Anthraquinones have been extensively studied for their antibacterial properties. Research indicates that these compounds can disrupt bacterial cell walls, inhibit nucleic acid synthesis, and interfere with energy metabolism. A review highlighted that anthraquinones, including derivatives like 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone, exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of Anthraquinones

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Emodin (an anthraquinone derivative)4 μg/mLMRSA
Chrysophanol12.70 μg/mLE. coli
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinoneTBDTBD

Anticancer Activity

The anticancer potential of anthraquinones is attributed to their ability to induce apoptosis in cancer cells. For instance, studies on emodin have shown that it can inhibit cell proliferation in various cancer cell lines by activating apoptotic pathways through modulation of Bcl-2 family proteins . Similar mechanisms are expected for 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone due to structural similarities.

Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with emodin resulted in a significant increase in apoptosis rates in K562 leukemia cells, with concentrations as low as 100 μmol/L leading to a 60% reduction in cell viability . This suggests that similar derivatives may exhibit comparable effects.

Research Findings

Recent literature emphasizes the diverse biological activities associated with anthraquinones:

  • Antibacterial Mechanisms : Anthraquinones can inhibit biofilm formation and disrupt bacterial metabolism .
  • Anticancer Effects : They induce apoptosis through caspase activation and modulation of cell cycle regulators .
  • Anti-inflammatory Properties : Some studies report that anthraquinones can reduce inflammation markers in various models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.